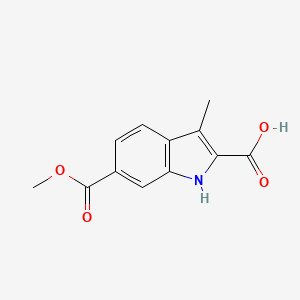
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid
Übersicht
Beschreibung
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a methoxycarbonyl group at the 6-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Functional Group Introduction: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Methylation: The methyl group at the 3-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group at the 2-position can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 5-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products
Oxidation Products: Oxidized derivatives such as aldehydes or ketones.
Reduction Products: Alcohols or reduced indole derivatives.
Substitution Products: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The mechanism by which 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-2-Carboxylic Acid: Lacks the methoxycarbonyl and methyl groups, making it less complex.
3-Methylindole: Lacks the carboxylic acid and methoxycarbonyl groups, leading to different chemical properties.
6-Methoxyindole: Lacks the carboxylic acid and methyl groups, resulting in different reactivity.
Uniqueness
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid is unique due to the combination of functional groups that confer specific chemical reactivity and potential biological activity. The presence of the methoxycarbonyl group enhances its solubility and reactivity, while the carboxylic acid group allows for further functionalization and derivatization.
This compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
6-methoxycarbonyl-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-8-4-3-7(12(16)17-2)5-9(8)13-10(6)11(14)15/h3-5,13H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNZBBDTXXBQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B8112533.png)
![4-Iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8112536.png)
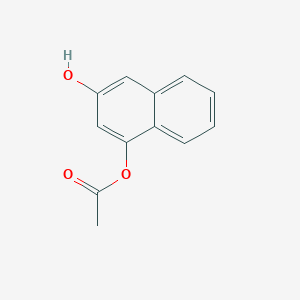
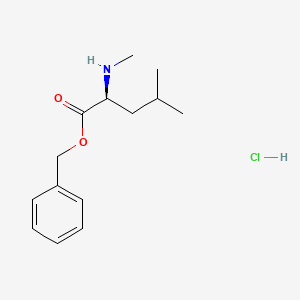
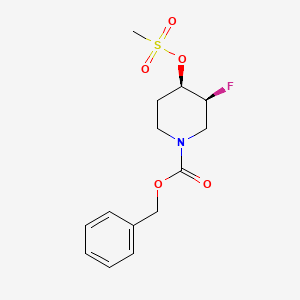

![2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B8112559.png)
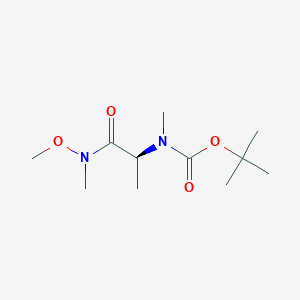
![Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate](/img/structure/B8112571.png)
![4-[2-Oxo-2-(2-oxo-4(R)-phenyl-oxazolidin-3-yl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8112580.png)
![2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid](/img/structure/B8112599.png)
![5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B8112601.png)
![(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid](/img/structure/B8112620.png)
![1'H-Spiro[cyclohexane-1,4'-quinoline]](/img/structure/B8112624.png)
